molecular formula C22H36ClNO4Si B3246088 Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 174891-03-3

Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B3246088
CAS No.: 174891-03-3
M. Wt: 442.1 g/mol
InChI Key: LIJBUAMKBRDYED-APWZRJJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex carbamate derivative characterized by:

  • Stereochemistry: Dual (2R) and (1R) configurations, critical for biological activity and synthetic specificity.
  • Silyl ether group: [(1,1-dimethylethyl)dimethylsilyl]oxy improves stability against hydrolysis compared to standard ethers . 1,1-Dimethylethyl (tert-butyl) ester: A common protecting group for carbamates, offering stability under basic and nucleophilic conditions .
  • Molecular weight: Estimated >500 g/mol (based on analogous structures in ).

This compound is likely an intermediate in pharmaceutical synthesis, leveraging its protective groups and stereochemistry for controlled reactivity .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-N-[(2R)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36ClNO4Si/c1-16(15-25)24(20(26)27-21(2,3)4)14-19(17-11-10-12-18(23)13-17)28-29(8,9)22(5,6)7/h10-13,15-16,19H,14H2,1-9H3/t16-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJBUAMKBRDYED-APWZRJJASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)N(CC(C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)N(C[C@@H](C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36ClNO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201102665
Record name 1,1-Dimethylethyl N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174891-03-3
Record name 1,1-Dimethylethyl N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174891-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The compound in focus, Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester , possesses unique structural features that may contribute to its biological effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₄ClN₃O₃Si
  • Molecular Weight : 373.92 g/mol

The presence of a chlorophenyl group and a dimethylsilyl moiety suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Antiviral Activity

Research indicates that carbamic acid derivatives can act as inhibitors of viral enzymes. Specifically, this compound has shown promise as a hepatitis C virus (HCV) protease inhibitor . In vitro studies demonstrated effective inhibition of HCV replication, highlighting its potential as a therapeutic agent against viral infections .

Toxicological Profile

The compound was evaluated for mutagenicity using the Ames test, where it exhibited a strong positive response , indicating potential genotoxic effects. This finding necessitates further investigation into its safety profile and the mechanisms underlying its mutagenic properties .

Study 1: HCV Protease Inhibition

In a study focusing on the antiviral properties of carbamic acid derivatives, the compound was tested against various strains of HCV. Results showed that it significantly reduced viral load in cell cultures. The mechanism of action was attributed to competitive inhibition of the HCV NS3/4A protease .

Parameter Value
IC500.5 µM
Selectivity Index>100
Mutagenicity (Ames Test)Positive

Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was conducted using standard protocols. The compound's strong positive result in the Ames test raises concerns about its safety for human use. Further studies are required to elucidate the specific genetic pathways affected by this compound .

Test Type Result
Ames TestPositive
Chromosomal AberrationsNot assessed

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS/Reference) Key Substituents Molecular Weight (g/mol) Stability Notes Application/Use
Target Compound 3-Chlorophenyl, silyl ether, tert-butyl ester ~500 (estimated) High hydrolytic stability due to silyl Pharmaceutical intermediate
Carbamic acid, N-[(1S)-2-(dimethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, tert-butyl ester (78800-68-7) Phenylmethyl, dimethylamino 292.37 Moderate stability; Boc protection Peptide synthesis
Carbamic acid, N-[(2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, tert-butyl ester (1322699-93-3) Dihydroxyphenyl, cyclopropyl ~350 (estimated) Oxidative sensitivity Probable antioxidant intermediate
Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, tert-butyl ester (2007920-24-1) Azetidinyl ring, phenylmethoxy ~400 (estimated) Strain from azetidine enhances reactivity β-lactam analog synthesis

Key Findings

Structural Influence on Stability :

  • The target compound’s silyl ether group confers superior hydrolytic stability compared to compounds with standard ethers or hydroxyl groups (e.g., dihydroxyphenyl derivatives in ).
  • tert-Butyl esters (common in ) provide consistent protection for amines but may limit solubility in polar solvents.

Silyl-protected alcohols (as in ) are advantageous in multi-step syntheses requiring orthogonal protection strategies.

Biological Relevance :

  • While direct pharmacological data for the target compound is absent, structurally similar tert-butyl carbamates (e.g., ) are frequently employed as protease inhibitor intermediates.
  • The stereochemistry at (2R) and (1R) positions may influence chiral recognition in enzyme binding, a trait critical in drug design .

Safety Profile: Carbamates generally exhibit acute toxicity (oral LD50 ~300–2000 mg/kg) and skin/eye irritation ().

Table 2: Reactivity and Functional Group Comparison

Functional Group Target Compound Analog (CAS 78800-68-7 ) Impact on Reactivity
tert-Butyl ester Present Present Stable under basic conditions; cleaved with acid
Silyl ether Present Absent Resists hydrolysis; removed via fluoride ions
Chlorophenyl 3-Chloro substitution Phenylmethyl Electron-withdrawing effect enhances electrophilicity
Amino protecting group None explicit Boc (tert-butoxycarbonyl) Standard for amine protection in peptides

Q & A

Basic Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS classifications for acute toxicity (oral, dermal), skin/eye irritation, and respiratory exposure. Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during aerosol-generating steps .
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes); seek medical attention if irritation persists. For inhalation, move to fresh air and administer oxygen if necessary .

Q. What synthetic strategies are employed for synthesizing this carbamic acid derivative?

  • Methodological Answer :

  • Key Steps :

Protection of Hydroxyl Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect sterically hindered alcohols, as seen in the compound’s structure. This enhances stability during subsequent reactions .

Carbamate Formation : React amines with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .

Chiral Center Control : Employ enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) to establish the (2R) and (1R) configurations .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to ensure high enantiomeric excess (ee)?

  • Methodological Answer :

  • Biocatalytic Resolution : Use Rhodococcus strains (e.g., R. erythropolis SC 13845) for enzymatic hydrolysis or oxidation, achieving >99% ee in related carbamic acid derivatives .
  • Chiral Chromatography : Utilize HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and validate purity .
  • Stereochemical Analysis : Confirm configurations via X-ray crystallography or NOESY NMR to resolve ambiguities in diastereomer formation .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

Technique Application Key Parameters Reference
NMR Confirm stereochemistry and functional groups1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY for coupling patterns
HPLC-MS Assess purity and quantify impuritiesReverse-phase C18 columns, ESI+ ionization
IR Spectroscopy Identify carbonyl (C=O) and silyl ether (Si-O) stretchesPeaks at ~1700 cm1^{-1} (carbamate) and ~1250 cm1^{-1} (Si-CH3_3)

Q. How does the TBDMS group influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Stability : The TBDMS ether protects hydroxyl groups from nucleophilic attack and oxidation, enabling selective deprotection under mild acidic conditions (e.g., TBAF in THF) .
  • Reactivity Limitations : Avoid protic solvents (e.g., MeOH) and strong bases, which may cleave the silyl ether prematurely. Monitor for silica gel-induced deprotection during chromatography .

Q. Are biocatalytic methods reported for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Enzymatic Hydroxylation : Rhodococcus sp. strains (e.g., MB 5655) catalyze stereospecific hydroxylation of similar carbamic esters, yielding (1S,2R)-configured products with >99% ee .
  • Process Optimization : Adjust pH (6.5–7.5) and temperature (25–30°C) to maximize enzyme activity. Use fed-batch reactors to mitigate substrate inhibition .

Q. How can conflicting literature data on reaction yields be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Strictly control moisture levels (use molecular sieves) and oxygen-sensitive steps (argon/vacuum lines) to replicate reported conditions .
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.